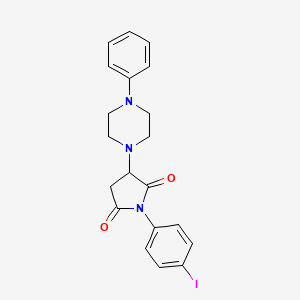
N-(2-pyridinylmethyl)-1H-indazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-pyridinylmethyl)-1H-indazol-5-amine, also known as INDY, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. INDY is a potent inhibitor of the protein kinase DYRK1A, which plays a crucial role in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. The inhibition of DYRK1A by INDY has been shown to have therapeutic benefits in various disease models, including Alzheimer's disease, Down syndrome, and cancer.
作用機序
The mechanism of action of N-(2-pyridinylmethyl)-1H-indazol-5-amine involves the inhibition of DYRK1A, which is a protein kinase that phosphorylates various substrates involved in cellular processes. The inhibition of DYRK1A by N-(2-pyridinylmethyl)-1H-indazol-5-amine leads to the dysregulation of these cellular processes, resulting in the therapeutic benefits observed in various disease models.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-pyridinylmethyl)-1H-indazol-5-amine have been extensively studied in various disease models. In Alzheimer's disease, the inhibition of DYRK1A by N-(2-pyridinylmethyl)-1H-indazol-5-amine leads to the reduction of amyloid-beta plaques and the improvement of cognitive function. In Down syndrome, N-(2-pyridinylmethyl)-1H-indazol-5-amine improves cognitive function and reduces neurodegeneration. In cancer, the inhibition of DYRK1A by N-(2-pyridinylmethyl)-1H-indazol-5-amine leads to the reduction of cancer cell proliferation and induction of apoptosis.
実験室実験の利点と制限
The advantages of using N-(2-pyridinylmethyl)-1H-indazol-5-amine in lab experiments include its potent inhibition of DYRK1A, which allows for the study of the role of DYRK1A in various cellular processes. The limitations of using N-(2-pyridinylmethyl)-1H-indazol-5-amine in lab experiments include its potential off-target effects and the need for careful dosing to avoid toxicity.
将来の方向性
For the study of N-(2-pyridinylmethyl)-1H-indazol-5-amine include the development of more potent and selective inhibitors of DYRK1A, the investigation of the role of DYRK1A in other disease models, and the exploration of the therapeutic potential of N-(2-pyridinylmethyl)-1H-indazol-5-amine in combination with other drugs. Additionally, the investigation of the potential side effects of N-(2-pyridinylmethyl)-1H-indazol-5-amine and the development of strategies to mitigate these effects will be important for the translation of N-(2-pyridinylmethyl)-1H-indazol-5-amine into clinical use.
合成法
The synthesis of N-(2-pyridinylmethyl)-1H-indazol-5-amine involves a multi-step process that includes the coupling of 2-pyridinemethanol with 5-bromoindazole, followed by the reduction of the resulting intermediate, and the subsequent substitution of the bromine with an amine group. The final product is obtained after purification through column chromatography and recrystallization.
科学的研究の応用
N-(2-pyridinylmethyl)-1H-indazol-5-amine has been extensively studied for its potential therapeutic applications in various disease models. In Alzheimer's disease, the inhibition of DYRK1A by N-(2-pyridinylmethyl)-1H-indazol-5-amine has been shown to reduce the accumulation of amyloid-beta plaques and improve cognitive function in mouse models. In Down syndrome, N-(2-pyridinylmethyl)-1H-indazol-5-amine has been shown to improve cognitive function and reduce the neurodegeneration associated with the disease. In cancer, the inhibition of DYRK1A by N-(2-pyridinylmethyl)-1H-indazol-5-amine has been shown to reduce the proliferation of cancer cells and induce apoptosis.
特性
IUPAC Name |
N-(pyridin-2-ylmethyl)-1H-indazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4/c1-2-6-14-12(3-1)9-15-11-4-5-13-10(7-11)8-16-17-13/h1-8,15H,9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJURBDHIEJXZMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC2=CC3=C(C=C2)NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[6-(2-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5164153.png)
![2-{4-[(benzylamino)sulfonyl]-2-methylphenoxy}-N-cyclopentylacetamide](/img/structure/B5164158.png)
![N-({[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B5164165.png)
![2-{[(2-ethyl-6-methyl-3-pyridinyl)oxy]methyl}-3H-imidazo[4,5-c]pyridine diethanedioate](/img/structure/B5164167.png)
![5-[(5-iodo-2-furyl)methylene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5164175.png)
![3-hydroxy-1-methyl-4-(4-morpholinylmethyl)-6H-benzo[c]chromen-6-one](/img/structure/B5164179.png)

![N-[5-(2-methoxyphenoxy)pentyl]-2-propen-1-amine](/img/structure/B5164234.png)
![N-(2,5-dichlorophenyl)-2-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5164235.png)
![N-({[4-({[amino(imino)methyl]amino}sulfonyl)phenyl]amino}carbonothioyl)-3-(4-isopropylphenyl)acrylamide](/img/structure/B5164236.png)
![N,1-dimethyl-N-[(5-nitro-2-furyl)methyl]-4-piperidinamine](/img/structure/B5164237.png)
![N-(4-methyl-3-nitrophenyl)-2-[(4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B5164243.png)
![3-(2-ethyl-1H-imidazol-1-yl)-N-[1-(4-methoxyphenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]propanamide](/img/structure/B5164249.png)
![11-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5164254.png)